molecular formula C13H21N3O4S B1460367 tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate CAS No. 2173116-43-1

tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B1460367
CAS No.: 2173116-43-1
M. Wt: 315.39 g/mol
InChI Key: NZXFCRLUIKIGGV-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate is a bifunctional compound of significant interest in medicinal chemistry, particularly in the field of PROteolysis TArgeting Chimeras (PROTACs) . Its molecular architecture incorporates two critical moieties: a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, and a 2,4-thiazolidinedione (TZD) ring. The Boc-protected piperazine serves as a versatile handle that can be readily deprotected to reveal a secondary amine, enabling its conjugation to E3 ubiquitin ligase ligands. Concurrently, the thiazolidinedione moiety is a privileged structure known to exhibit diverse pharmacological activities and can function as a potential warhead or binding element for specific biological targets. This makes the compound an excellent candidate for use as a linker in the rational design of PROTACs, where it can tether a target protein-binding molecule to an E3 ligase recruiter, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. Research applications extend to the development of novel therapeutics for conditions such as cancer, inflammatory diseases, and metabolic disorders, where the targeted degradation of pathogenic proteins offers a promising therapeutic strategy. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-13(2,3)20-11(18)15-6-4-14(5-7-15)9-16-10(17)8-21-12(16)19/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXFCRLUIKIGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)CSC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H21N3O4S. The compound features a piperazine core linked to a thiazolidine derivative, which is critical for its biological activity. The presence of the thiazolidine ring enhances its interaction with various biological targets.

Antioxidant Properties

Research indicates that compounds containing thiazolidine moieties exhibit significant antioxidant activity. For instance, studies have shown that derivatives of thiazolidine can reduce reactive oxygen species (ROS) levels and enhance cellular defense mechanisms against oxidative stress. This property is particularly relevant in neuroprotection and anti-inflammatory contexts .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial effects against various pathogens. The thiazolidine structure is known to interact with bacterial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Several studies have explored the anticancer potential of thiazolidine derivatives. For example, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Study 1: Antioxidant Activity

A study investigated the antioxidant effects of thiazolidine derivatives on human neuronal cells. The results indicated that these compounds significantly reduced oxidative stress markers and improved cell viability under oxidative conditions. This suggests a protective role against neurodegenerative diseases .

Study 2: Anticancer Efficacy

In a preclinical model using human cancer cell lines (e.g., HepG2 liver cancer cells), this compound exhibited potent cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantReduces ROS levels; protects against oxidative stress
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Modulation : The thiazolidine ring may act as a redox-active center, facilitating electron transfer and reducing oxidative damage.
  • Cell Signaling Interference : Interactions with key signaling pathways involved in cell survival (e.g., NF-kB) may lead to enhanced apoptosis in cancer cells.
  • Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, disrupting microbial integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s analogs differ primarily in the substituent attached to the piperazine’s methyl group. Key comparisons include:

Heterocyclic Moieties
Compound Name Substituent Key Features
Target Compound (CAS 2173116-43-1) 2,4-dioxo-1,3-thiazolidine Polar TZD group; potential PPAR/HDAC interactions; moderate stability
Compound 1a/1b (oxazolidinone derivatives) 5-(triazolyl)methyl-2-oxooxazolidine Oxazolidinone core; unstable in simulated gastric fluid (degradation noted)
Compound 6d/6e/6f (isoxazole-pyrimidine hybrids) Isoxazole-pyrimidine Aromatic systems; high melting points (120–143°C); moderate yields (52–60%)
CAS 205059-24-1 (piperidin-4-yl derivative) Piperidin-4-yl Bicyclic structure; higher lipophilicity (MW 269.38)
Functional Group Modifications
  • Stability: Oxazolidinone derivatives (1a/1b) degrade in acidic conditions , whereas TZD-containing compounds may exhibit better stability due to resonance stabilization of the dioxo group.

Physicochemical Properties

Property Target Compound CAS 205059-24-1 Compound 6f
Molecular Weight 316.4 g/mol 269.38 g/mol ~550 g/mol (estimated)
Polar Surface Area High (TZD, carbonyls) Moderate (piperidine) High (pyrimidine/isoxazole)
Melting Point Not reported Not reported 141–143°C
Stability Likely stable Stable Stable in solid state

    Preparation Methods

    Preparation of tert-Butyl Piperazine-1-carboxylate Intermediate

    This intermediate is a crucial building block for the target compound. Its preparation involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group.

    Step Reagents & Conditions Yield Notes
    1 Piperazine treated with di-tert-butyl dicarbonate (Boc2O) in anhydrous solvent (e.g., dichloromethane or DMF) at room temperature Up to 87% Standard Boc protection procedure; product isolated as white solid after purification by silica gel chromatography or recrystallization
    2 Alternative method: Reaction of piperazine with tert-butyl chloroformate in presence of base (e.g., triethylamine) 67.7% Sodium triacetoxyborohydride used as reducing agent in some protocols for reductive amination steps involving this intermediate

    These methods provide tert-butyl piperazine-1-carboxylate with high purity and yield, suitable for subsequent functionalization.

    Introduction of the (2,4-dioxo-1,3-thiazolidin-3-yl)methyl Group

    The key functionalization involves attaching the thiazolidinedione moiety to the piperazine nitrogen via a methylene linker. This is typically achieved by alkylation or reductive amination involving a suitable aldehyde or halide precursor bearing the thiazolidinedione ring.

    Step Reagents & Conditions Yield Notes
    1 Reaction of tert-butyl piperazine-1-carboxylate with 4-chlorobutanal dimethyl acetal in anhydrous N,N-dimethylformamide at 100°C for 24 h 42% Followed by hydrolysis to aldehyde and reductive amination with thiazolidinedione derivatives
    2 Reductive amination using sodium triacetoxyborohydride in acetic acid/dichloromethane mixture at 0°C to room temperature 67.7% Smooth conversion to the desired substituted piperazine compound; quenching and extraction steps critical for purity
    3 Alkylation with thiazolidinedione under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (100-140°C) 31-63% Microwave irradiation can be used to accelerate the reaction; prolonged heating ensures completion

    These methods highlight the importance of controlled temperature, solvent choice, and base selection to optimize substitution on the piperazine nitrogen.

    Representative Experimental Procedure

    A typical synthesis route for tert-butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate involves:

    Data Summary Table of Key Preparation Parameters

    Preparation Step Reagents & Solvents Temperature Time Yield (%) Notes
    Boc protection of piperazine Piperazine, Boc2O, TEA, DCM RT 2 h 87 Standard protection step
    Alkylation with 4-chlorobutanal dimethyl acetal tert-butyl piperazine-1-carboxylate, 4-chlorobutanal dimethyl acetal, K2CO3, DMF 100°C 24 h 42 Requires anhydrous conditions
    Reductive amination Aldehyde intermediate, 2,4-dioxo-1,3-thiazolidine, NaBH(OAc)3, HOAc/DCM 0°C to RT 2 h 67.7 Controlled addition of reducing agent
    Alternative alkylation with thiazolidinedione tert-butyl piperazine-1-carboxylate, thiazolidinedione, K2CO3, DMF 110-140°C 7-15 h 31-63 Microwave irradiation can improve yield

    Research Findings and Optimization Notes

    • Solvent choice : Anhydrous DMF and dichloromethane are preferred for high solubility and reaction control.

    • Base selection : Potassium carbonate and triethylamine are commonly used bases; sodium triacetoxyborohydride is effective for reductive amination.

    • Temperature control : Elevated temperatures (100-140°C) facilitate alkylation, while reductive amination proceeds efficiently at lower temperatures.

    • Microwave-assisted synthesis : Application of microwave irradiation has been shown to reduce reaction times and improve yields in alkylation steps.

    • Purification : Silica gel chromatography with ethyl acetate/hexanes gradients is effective for isolating pure product.

    • Yields : Overall yields vary from moderate (31%) to high (87%) depending on the step and conditions, indicating room for optimization in alkylation and reductive amination stages.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 1
    tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
    Reactant of Route 2
    tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate

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